[5-(benzyloxy)-2-bromophenyl]methanamine CAS number 1537265-42-1
[5-(benzyloxy)-2-bromophenyl]methanamine CAS number 1537265-42-1
An In-Depth Technical Guide to [5-(benzyloxy)-2-bromophenyl]methanamine (CAS 1537265-42-1): A Versatile Scaffolding for Modern Drug Discovery
Abstract
[5-(benzyloxy)-2-bromophenyl]methanamine is a strategically designed bifunctional molecule emerging as a significant building block for researchers in medicinal chemistry and drug development. Its structure incorporates three key chemical motifs: a primary aminomethyl group for nucleophilic derivatization, a stable benzyloxy substituent known to act as a pharmacophore in various bioactive compounds, and an aryl bromide that serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive technical overview, including a proposed synthetic pathway, detailed analytical characterization protocols, and an exploration of its diverse applications in the synthesis of compound libraries for structure-activity relationship (SAR) studies. The insights presented herein are tailored for scientists aiming to leverage this compound's unique structural attributes to accelerate the discovery of novel therapeutic agents.
Core Compound Profile and Strategic Value
At its core, the utility of [5-(benzyloxy)-2-bromophenyl]methanamine lies in the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications, making it an ideal scaffold for constructing complex molecular architectures.
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The Primary Amine (-CH₂NH₂): This group is a potent nucleophile, readily participating in a wide array of classical reactions, including amide and sulfonamide formation, reductive amination, and urea synthesis. This provides a straightforward entry point for introducing diverse side chains to probe interactions with biological targets.
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The Aryl Bromide (-Br): The bromine atom on the phenyl ring is a linchpin for modern synthetic chemistry, primarily serving as an anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the introduction of a vast range of aryl, heteroaryl, or alkyl groups, profoundly influencing the compound's steric and electronic properties.
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The Benzyloxy Group (-OCH₂Ph): This moiety is not merely a passive substituent. It is a recognized pharmacophore found in numerous CNS-active and other therapeutic agents, where it can engage in critical binding interactions.[1][2] Furthermore, it can function as a robust protecting group for a phenol, which can be unmasked in later synthetic steps via catalytic hydrogenation to introduce a new point for diversification or a key hydrogen-bonding feature.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1537265-42-1 | [3] |
| Molecular Formula | C₁₄H₁₄BrNO | [3] |
| Molecular Weight | 292.18 g/mol | [3] |
| IUPAC Name | (5-(benzyloxy)-2-bromophenyl)methanamine | [3] |
| SMILES | NCC1=CC(OCC2=CC=CC=C2)=CC=C1Br | |
| InChI Key | FAAYUFGPKXLHNO-UHFFFAOYSA-N | [3] |
Proposed Synthesis and Purification
While specific vendor-proprietary synthesis routes exist, a robust and logical pathway can be devised from commercially available starting materials, following established organic chemistry principles. This proposed multi-step synthesis is designed for efficiency and scalability in a research setting.
Caption: Proposed two-step synthesis of the target compound.
Protocol 2.1: Synthesis of 2-Bromo-5-(benzyloxy)benzonitrile (Intermediate)
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To a stirred solution of 2-bromo-5-hydroxybenzonitrile (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
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Slowly add benzyl bromide (1.1 eq.) to the suspension at room temperature.
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Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the pure intermediate.
Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and a mild base like K₂CO₃ is sufficient to deprotonate the phenol without hydrolyzing the nitrile.
Protocol 2.2: Synthesis of [5-(benzyloxy)-2-bromophenyl]methanamine (Final Product)
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Carefully add lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C.
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Dissolve the intermediate, 2-bromo-5-(benzyloxy)benzonitrile (1.0 eq.), in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction back to 0 °C and cautiously quench it by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
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Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude product.
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Further purification can be achieved via column chromatography if necessary.
Causality: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile to a primary amine. The careful quenching procedure is critical for safety and to produce an easily filterable aluminum salt byproduct.
Analytical Characterization Workflow
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
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Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
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Additional 2D NMR experiments like HSQC and HMBC can be performed to confirm assignments.
Table 2: Expected NMR Spectral Data
| Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Notes |
| ¹H NMR | ~7.5 - 7.2 | Multiplet | 6H (Aromatic H of benzyl & H on bromo-phenyl ring) | Protons of the benzyloxy group and the proton ortho to the bromine will be in this region. |
| ¹H NMR | ~7.0 - 6.8 | Multiplet | 2H (Aromatic H on bromo-phenyl ring) | Protons meta and para to the bromine atom. |
| ¹H NMR | ~5.1 | Singlet | 2H (-O-CH₂ -Ph) | Characteristic singlet for the benzylic ether protons.[2] |
| ¹H NMR | ~3.9 | Singlet/Broad Singlet | 2H (-CH₂ -NH₂) | Methylene protons adjacent to the amine. |
| ¹H NMR | ~1.5 - 2.0 | Broad Singlet | 2H (-NH₂) | Amine protons; shift is concentration-dependent and peak may exchange with D₂O. |
| ¹³C NMR | ~158 | Carbonyl | C-O (Aromatic) | Carbon attached to the benzyloxy group. |
| ¹³C NMR | ~140 - 115 | Aromatic | Aromatic Carbons | Multiple signals expected for the two distinct phenyl rings. |
| ¹³C NMR | ~115 | Aromatic | C-Br (Aromatic) | Carbon bearing the bromine atom. |
| ¹³C NMR | ~70 | Aliphatic | -O-C H₂-Ph | Benzylic ether carbon.[2] |
| ¹³C NMR | ~45 | Aliphatic | -C H₂-NH₂ | Methylene carbon adjacent to the amine. |
Protocol 3.2: Mass Spectrometry (MS)
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Analyze using an Electrospray Ionization (ESI) source coupled to a mass analyzer.
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Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes), with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 292.0 and 294.0).
Protocol 3.3: Fourier-Transform Infrared (FTIR) Spectroscopy
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Analyze the sample as a thin film or a KBr pellet.
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Expected Result: The spectrum should display characteristic absorption bands:
Strategic Applications in Drug Discovery
The true power of [5-(benzyloxy)-2-bromophenyl]methanamine is realized when it is used as a central scaffold for generating libraries of diverse analogs.
Caption: Versatility map showing key reaction pathways.
Workflow 4.1: Library Generation via Amide Coupling
This workflow is fundamental for exploring SAR around the amine functionality.
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Dissolve [5-(benzyloxy)-2-bromophenyl]methanamine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq.) in an aprotic solvent like dichloromethane (DCM).
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Cool the solution to 0 °C.
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In a separate vial, prepare a solution of the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or EDC) (1.1 eq.) in DCM.
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Add the acid chloride/activated acid solution dropwise to the amine solution.
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Allow the reaction to warm to room temperature and stir overnight.
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Upon completion, wash the reaction mixture with aqueous NaHCO₃, followed by water and brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate.
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Purify the resulting amide product via column chromatography or recrystallization.
Workflow 4.2: Library Generation via Suzuki Cross-Coupling
This workflow is ideal for modifying the core aromatic scaffold.
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To a reaction vessel, add [5-(benzyloxy)-2-bromophenyl]methanamine or an N-protected derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₃PO₄, 2-3 eq.).
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Degas the vessel by cycling between vacuum and an inert gas (Argon).
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Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
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Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
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Purify the biaryl product by column chromatography.
Safety, Handling, and Storage
As a research chemical, a specific Safety Data Sheet (SDS) for this compound is not always available. Therefore, precautions should be based on structurally related compounds such as bromobenzylamines.[6][7][8]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][9]
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Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[6][9] Avoid contact with skin, eyes, and clothing.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[10]
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
Conclusion
[5-(benzyloxy)-2-bromophenyl]methanamine, CAS 1537265-42-1, represents more than just another chemical intermediate. It is a highly versatile platform engineered for the demands of modern medicinal chemistry. Its trifecta of reactive sites—the amine, the aryl bromide, and the cleavable benzyloxy group—provides a rich toolkit for SAR exploration and the efficient synthesis of novel, complex molecules. For researchers and drug development professionals, mastering the chemistry of this scaffold can unlock new pathways to innovative therapeutic discoveries.
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